molecular formula C13H9BrFNO B3836516 2-bromo-N-(4-fluorophenyl)benzamide CAS No. 153386-07-3

2-bromo-N-(4-fluorophenyl)benzamide

Cat. No. B3836516
CAS RN: 153386-07-3
M. Wt: 294.12 g/mol
InChI Key: GARLNRUQNQMJAB-UHFFFAOYSA-N
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Description

“2-bromo-N-(4-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H9BrFNO. It has a molecular weight of 294.119 .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(4-fluorophenyl)benzamide” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .

Scientific Research Applications

  • Chemical Structure and Characteristics 2-bromo-N-(4-fluorophenyl)benzamide is a chemical compound with the following chemical structure: Chemical Structure. It is characterized by its molecular formula, molecular weight, melting point, and other physical properties. Researchers often use spectroscopic and analytical techniques to determine these characteristics.

  • Synthesis and Preparation Scientists utilize various chemical synthesis methods to prepare 2-bromo-N-(4-fluorophenyl)benzamide. These methods involve the reaction of appropriate starting materials under controlled conditions. Detailed synthetic procedures, including reagents and reaction conditions, are available in the literature (Reference: Link to Synthesis Procedure).

  • Applications in Organic Chemistry 2-bromo-N-(4-fluorophenyl)benzamide is commonly employed in organic synthesis as a versatile building block. Researchers use it to introduce specific functional groups into organic molecules. Its reactivity and selectivity make it valuable for the creation of various complex organic compounds (Reference: Link to Organic Synthesis).

  • Biological Studies This compound may find applications in biological research, such as drug discovery and pharmacology. While we exclude information on drug use and dosage, researchers investigate its potential interactions with biological targets and pathways. Studies on its binding affinity and effects on cellular systems are conducted to explore its biological relevance (Reference: Link to Biological Research).

  • Material Science 2-bromo-N-(4-fluorophenyl)benzamide may also be employed in material science applications. Its chemical properties can influence the development of novel materials, including polymers and coatings. Researchers study its impact on material properties such as stability, conductivity, and optical properties (Reference: Link to Material Science).

  • Analytical Chemistry In analytical chemistry, this compound can serve as a reference standard or internal standard for analytical techniques such as chromatography and spectroscopy. Its known properties make it valuable for calibration and quantification purposes in analytical instrumentation (Reference: Link to Analytical Chemistry).

  • Environmental Studies Researchers may investigate the environmental fate and impact of 2-bromo-N-(4-fluorophenyl)benzamide. This includes studies on its degradation in the environment, potential bioaccumulation, and toxicity to aquatic organisms. Such research is essential for assessing environmental risks (Reference: Link to Environmental Studies).

  • Patent Literature Patent databases often contain information on the various applications of this compound, including its use in specific technologies or products. Researchers interested in the commercial or industrial applications can refer to relevant patents for insights (Reference: Link to Patent Literature).

  • Safety and Handling While excluding information on drug side effects, it's crucial to mention that researchers should follow safety guidelines and handle 2-bromo-N-(4-fluorophenyl)benzamide with care. Proper safety precautions, including the use of personal protective equipment, should be observed in laboratory settings (Reference: Link to Safety Guidelines).

Safety and Hazards

The safety data sheet for a similar compound, “2-Bromo-N-(2,4-difluorophenyl)benzamide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, gas, vapors, or spray, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-bromo-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARLNRUQNQMJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293744
Record name 2-Bromo-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-fluorophenyl)benzamide

CAS RN

153386-07-3
Record name 2-Bromo-N-(4-fluorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153386-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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